

# Comparative Kinase Cross-Reactivity Profile of SAR113945 and Other IKK $\beta$ Inhibitors

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## Compound of Interest

Compound Name: SAR113945

Cat. No.: B1193470

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This guide provides a comparative analysis of the kinase selectivity of **SAR113945**, a known I $\kappa$ B kinase  $\beta$  (IKK $\beta$ ) inhibitor, in the context of other well-characterized inhibitors targeting the same kinase. While detailed, quantitative cross-reactivity data for **SAR113945** against a broad kinase panel is not publicly available, this document summarizes its known specificity and compares it with publicly accessible data for other selective IKK $\beta$  inhibitors. The information herein is intended to assist researchers in understanding the selectivity landscape of IKK $\beta$  inhibitors and the methodologies used to determine it.

**SAR113945** is a selective inhibitor of IKK $\beta$ , a key enzyme in the NF- $\kappa$ B signaling pathway.<sup>[1][2]</sup> In vitro experiments have demonstrated its specific inhibition of the I $\kappa$ B kinase complex, and profiling against other kinases, enzymes, and ion channels supported its clinical development.<sup>[2][3]</sup> The compound has been investigated in clinical trials for osteoarthritis.<sup>[2][3]</sup>

## Comparison of IKK $\beta$ Inhibitor Selectivity

Understanding the selectivity of a kinase inhibitor is crucial for interpreting its biological effects and anticipating potential off-target activities. The following table summarizes the inhibitory potency (IC<sub>50</sub>) of several well-known IKK $\beta$  inhibitors against IKK $\beta$  and the closely related IKK $\alpha$  isoform, providing a measure of their selectivity.

Inhibitor	IKK $\beta$ IC50 (nM)	IKK $\alpha$ IC50 (nM)	Selectivity (IKK $\alpha$ /IKK $\beta$ )	Mechanism of Action
SAR113945	Data not publicly available	Data not publicly available	Data not publicly available	IKK $\beta$ inhibitor
TPCA-1	17.9[4]	400[4]	~22-fold[4]	ATP-competitive
MLN120B	45[4][5]	>50,000[4][5]	>1100-fold[4]	ATP-competitive
BMS-345541	300[4][6][7]	4,000[4][6][7]	~13-fold[1]	Allosteric[1][6]
IKK-16	40[4]	200[4]	5-fold	ATP-competitive
LY2409881	30[4]	>300 (over 10-fold selective)	>10-fold[4]	ATP-competitive
PS-1145	88[4]	Data not specified	Data not specified	ATP-competitive

## Experimental Protocols

The determination of kinase inhibitor potency and selectivity is typically performed using biochemical assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

### Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

**Objective:** To determine the in vitro inhibitory activity of a compound against a specific kinase.

**Principle:** This assay quantifies the amount of ADP produced by a kinase reaction. The kinase phosphorylates a substrate using ATP, generating ADP. The ADP-Glo™ reagent is then added to convert the ADP to ATP, and a subsequent kinase detection reagent uses this ATP in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.

**Materials:**

- Purified recombinant kinase (e.g., IKK $\beta$ )

- Kinase-specific substrate (e.g., IKKtide)
- ATP
- Kinase assay buffer
- Test compound (e.g., **SAR113945**)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well or 384-well plates
- Luminometer

#### Procedure:

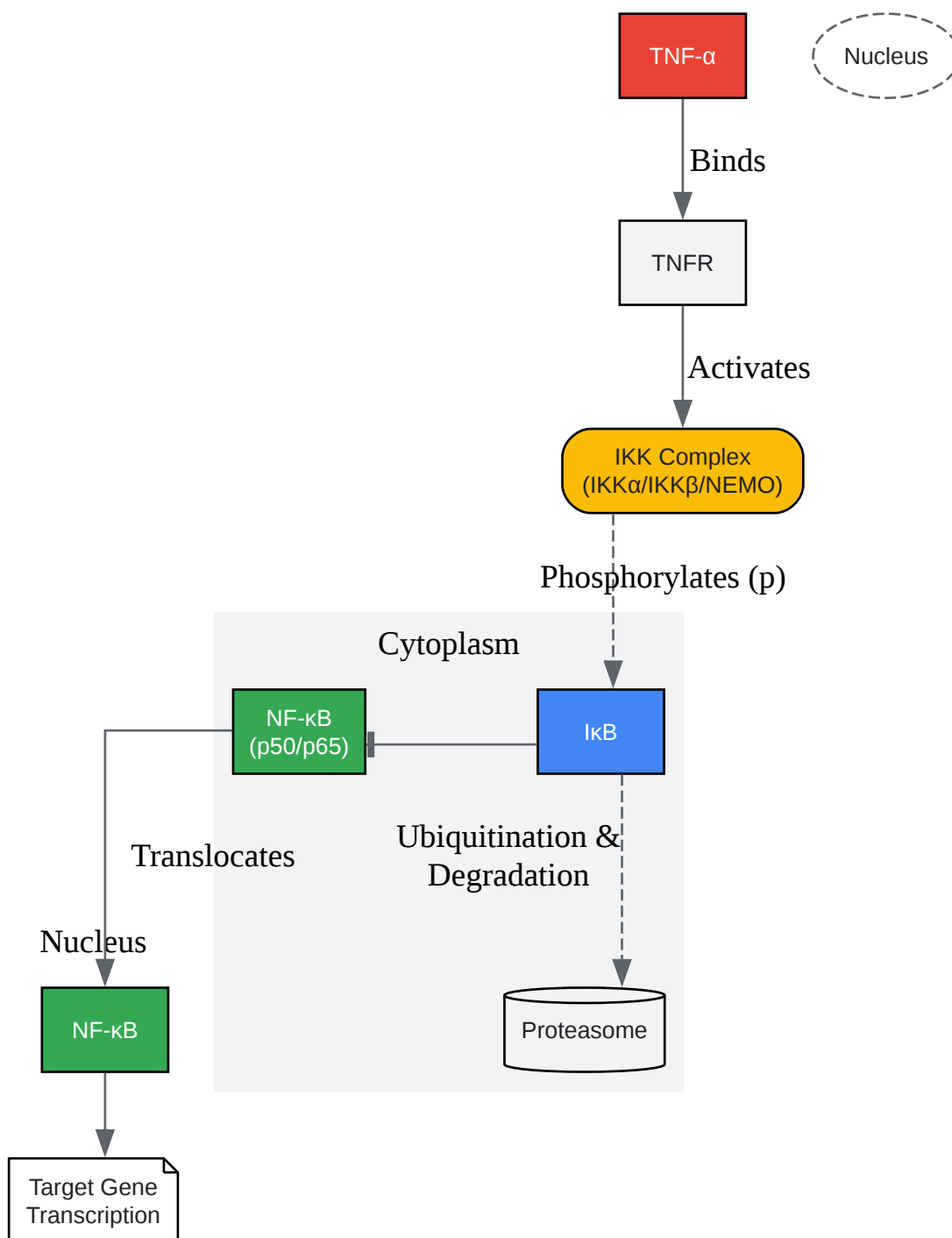
- Reagent Preparation:
  - Prepare the kinase assay buffer.
  - Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase assay buffer.
  - Perform serial dilutions of the test compound in the assay buffer. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the test compound wells.
- Reaction Setup:
  - Add the diluted test compound or vehicle to the appropriate wells of the microplate.
  - Add a master mix containing the kinase assay buffer, ATP, and substrate to all wells.
  - To initiate the kinase reaction, add the diluted kinase to all wells except for the "no enzyme" control wells.
- Incubation:
  - Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

- ADP Detection:
  - Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and convert the generated ADP to ATP.
  - Incubate at room temperature for approximately 40 minutes.
- Luminescence Measurement:
  - Add the Kinase Detection Reagent to each well, which contains luciferase and luciferin.
  - Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
  - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
  - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
  - Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

## Visualizations

### NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, which is inhibited by **SAR113945** and other IKKβ inhibitors.

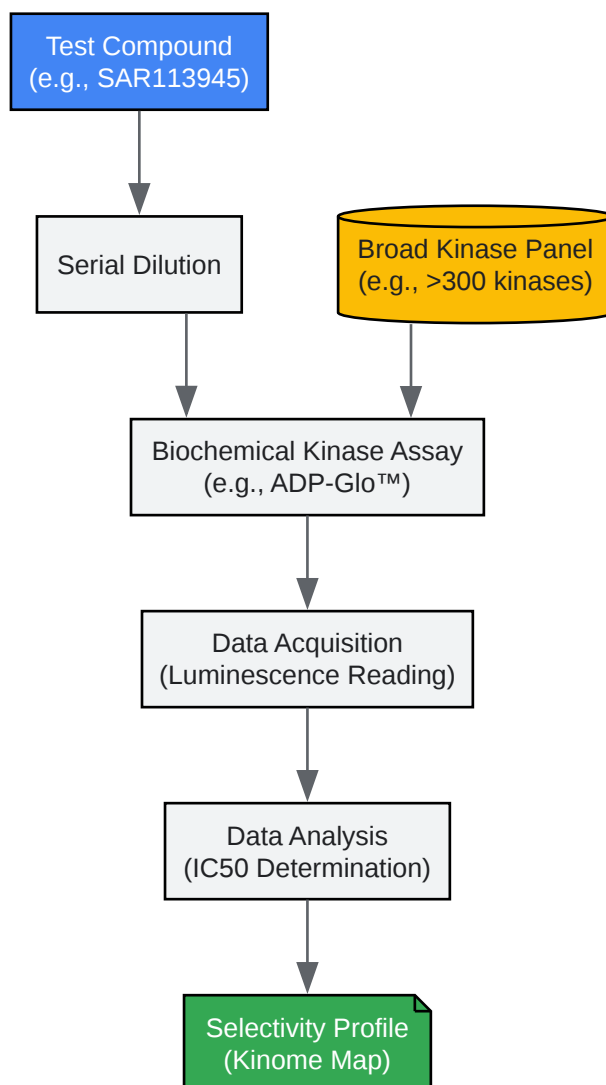


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Caption: Canonical NF-κB signaling pathway.

## Kinase Inhibitor Selectivity Profiling Workflow

The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.



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Caption: Experimental workflow for kinase profiling.

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